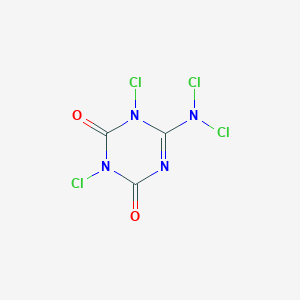
1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione is a chemical compound with a complex structure that includes multiple chlorine atoms and a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione typically involves the chlorination of cyanuric acid or its derivatives. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The process is usually carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and advanced chlorination techniques can enhance the efficiency and yield of the compound. Safety measures are crucial due to the reactive nature of the chlorinating agents used.
化学反応の分析
Types of Reactions
1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state triazine derivatives, while substitution reactions can produce a variety of functionalized triazine compounds.
科学的研究の応用
1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the manufacture of specialty chemicals, including herbicides and disinfectants.
作用機序
The mechanism of action of 1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione involves its ability to interact with various molecular targets. The chlorine atoms and triazine ring structure allow it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular functions, leading to its antimicrobial and potential therapeutic effects.
類似化合物との比較
Similar Compounds
1,3-Dichloro-5,5-dimethylhydantoin: Another chlorinated compound with similar reactivity.
1,3,5-Triazine-2,4,6-triol: A triazine derivative with different functional groups.
2,4,6-Trichloro-1,3,5-triazine: A closely related compound with three chlorine atoms on the triazine ring.
Uniqueness
1,3-Dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione is unique due to its specific arrangement of chlorine atoms and the dichloroamino group. This structure imparts distinct chemical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
67449-46-1 |
|---|---|
分子式 |
C3Cl4N4O2 |
分子量 |
265.9 g/mol |
IUPAC名 |
1,3-dichloro-6-(dichloroamino)-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C3Cl4N4O2/c4-9-1(11(6)7)8-2(12)10(5)3(9)13 |
InChIキー |
KAFXVFQUFZEITG-UHFFFAOYSA-N |
正規SMILES |
C1(=NC(=O)N(C(=O)N1Cl)Cl)N(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)
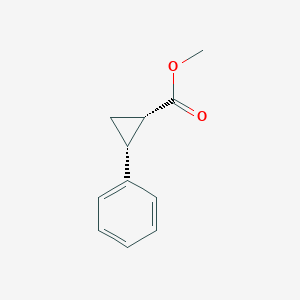
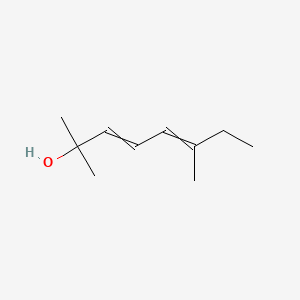
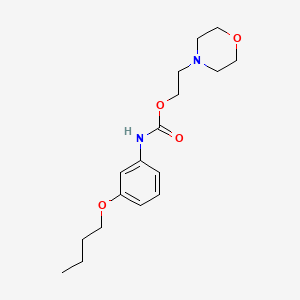


![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-butoxyphenyl)acetate](/img/structure/B14476222.png)
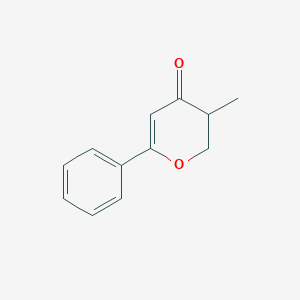

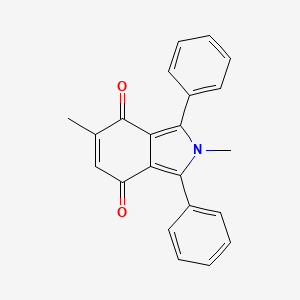
![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)

![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
